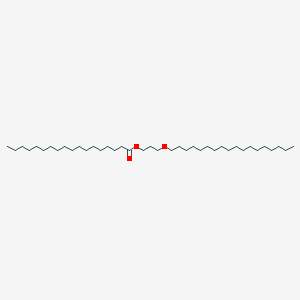

3-Octadecoxypropyl octadecanoate

Description

3-Octadecoxypropyl octadecanoate is a synthetic ester compound characterized by a glycerol-derived backbone modified with two long-chain alkyl groups. Structurally, it consists of a propyl group substituted with an octadecoxy (C₁₈ alkoxy) moiety at the 3-position and an octadecanoate (stearate) ester group. This configuration imparts high hydrophobicity and thermal stability, making it suitable for applications in lubricants, surfactants, and polymeric additives.

Properties

CAS No. |

17367-40-7 |

|---|---|

Molecular Formula |

C39H78O3 |

Molecular Weight |

595 g/mol |

IUPAC Name |

3-octadecoxypropyl octadecanoate |

InChI |

InChI=1S/C39H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-37-34-38-42-39(40)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |

InChI Key |

UEPBHZUOSOIJFU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally analogous to 3-octadecoxypropyl octadecanoate, differing primarily in alkyl chain length or substitution patterns:

| Compound Name | CAS Number | Key Structural Features | Common Applications |

|---|---|---|---|

| 3-Octanoyloxypropyl octanoate | 56519-71-2 | C₈ alkyl chains on both ester/alkoxy groups | Emulsifiers, plasticizers |

| 3-Decanoyloxypropyl decanoate | 1118558-49-8 | C₁₀ alkyl chains on both ester/alkoxy groups | Lubricants, cosmetic additives |

| Octadecyl acetate | 822-23-1 | Single C₁₈ ester group | Surfactants, coatings |

Physicochemical Properties

Longer alkyl chains (C₁₈) in 3-octadecoxypropyl octadecanoate confer distinct properties compared to shorter-chain analogues:

- Melting Point: ~65–70°C (estimated), significantly higher than 3-octanoyloxypropyl octanoate (mp: ~−10°C) due to stronger van der Waals interactions in C₁₈ chains.

- Solubility: Insoluble in water; soluble in nonpolar solvents (e.g., hexane). Shorter-chain analogues exhibit marginally better solubility in polar solvents like ethanol.

- Viscosity : Higher viscosity (≈120 mPa·s at 25°C) compared to C₈/C₁₀ analogues (≈30–50 mPa·s), enhancing its utility in high-temperature lubricants .

Stability and Reactivity

- Thermal Stability : Decomposition temperature exceeds 250°C, outperforming C₈/C₁₀ analogues (decomposition at ~180–200°C).

- Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but susceptible in acidic/basic environments, similar to other esters.

Industrial Relevance

- Lubricants : Preferred over shorter-chain esters in high-pressure industrial machinery due to reduced volatility and oxidative stability.

- Coatings : Provides superior water resistance compared to octadecyl acetate, which lacks the dual alkyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.